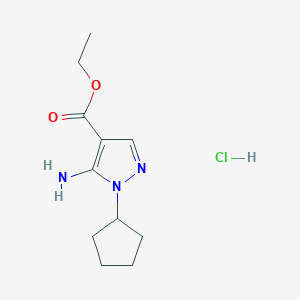
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride
Overview
Description
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride is a chemical compound with the molecular formula C5H13ClF2N2 and a molecular weight of 174.62 g/mol . It is also known by its IUPAC name, N1-(2,2-difluoroethyl)-N1-methylethane-1,2-diamine hydrochloride . This compound is of interest due to its unique chemical structure, which includes both amino and difluoroethyl groups, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
The synthesis of (2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with N-methylethylenediamine in the presence of hydrochloric acid . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield .
Chemical Reactions Analysis
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoroethyl group can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
(2-Aminoethyl)(2,2-difluoroethyl)methylamine hydrochloride can be compared with other similar compounds, such as:
(2-Aminoethyl)methylamine hydrochloride: Lacks the difluoroethyl group, which may result in different chemical and biological properties.
(2,2-Difluoroethyl)methylamine hydrochloride:
N1-(2,2-Difluoroethyl)-N1-methylethane-1,2-diamine: Similar structure but without the hydrochloride salt form, which can influence its solubility and stability.
The unique combination of amino and difluoroethyl groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(2,2-difluoroethyl)-N'-methylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12F2N2.ClH/c1-9(3-2-8)4-5(6)7;/h5H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISWFYTSZGMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)


![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)

![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)



![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)



![[6-(Aminomethyl)piperidin-2-yl]methanol](/img/structure/B1379193.png)
